molecular formula C10H23N3 B7917231 2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine

2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine

Cat. No.: B7917231
M. Wt: 185.31 g/mol
InChI Key: ASMHZIHIXFCTDX-UHFFFAOYSA-N
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Description

2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine is a chemical compound with a molecular formula of C10H22N2 It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine typically involves the reaction of piperidine derivatives with dimethylamine. One common method is the reductive amination of 3-(dimethylaminomethyl)piperidine with ethylamine under hydrogenation conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine involves its interaction with molecular targets such as receptors and enzymes. The compound can act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitter systems. Additionally, it may inhibit or activate certain enzymes, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethanol
  • 2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-ethanone

Uniqueness

2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-[3-[(dimethylamino)methyl]piperidin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-12(2)8-10-4-3-6-13(9-10)7-5-11/h10H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMHZIHIXFCTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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